Chlorogenic acid is predominantly found in plants, particularly in coffee beans, fruits, and vegetables. It is one of the major polyphenols in coffee, accounting for significant portions of its antioxidant capacity. Other sources include honeysuckle, potatoes, and certain herbs . The extraction and analysis of chlorogenic acids from these natural sources have been the focus of extensive research due to their beneficial health properties and potential applications in functional foods .
Chlorogenic acid belongs to a class of compounds known as hydroxycinnamic acids. It can be classified into different isomers based on the position of the caffeoyl group on the quinic acid backbone. The primary classifications include mono-caffeoylquinic acids and dicaffeoylquinic acids, with several structural variations existing among these categories .
The synthesis of chlorogenate anions typically involves the alkaline hydrolysis of chlorogenic acid or its derivatives. A common method includes mixing chlorogenic acid with sodium hydroxide in aqueous solution, followed by the addition of metal salts such as copper(II) or iron(III) to form complexes. This method allows for controlled stoichiometry and yields specific metal-ligand ratios essential for further analysis .
In a typical synthesis procedure, chlorogenic acid is dissolved in a sodium hydroxide solution at room temperature. The molar ratios are carefully calculated to ensure complete reaction with metal ions. For instance, studies have established that the optimal molar ratio for copper(II) complexes is 1:2 (metal:ligand), while iron(III) complexes may require ratios of 1:1 or 1:2 depending on conditions . The resulting precipitates are filtered, washed, and dried for characterization.
Chlorogenic acid has a complex molecular structure characterized by a quinic acid core linked to a caffeoyl group. Its molecular formula is , and it features multiple hydroxyl groups contributing to its reactivity and biological activity. The structural representation includes a bicyclic structure formed by the fusion of a cyclohexane ring (from quinic acid) with an aromatic ring (from caffeic acid) .
Key structural data include:
Chlorogenate anions participate in various chemical reactions primarily due to their phenolic nature. They can undergo oxidation, forming quinones which may further react with nucleophiles or participate in polymerization reactions. Additionally, chlorogenate anions can form complexes with metal ions, influencing their antioxidant properties .
In studies involving metal complexes, spectrophotometric methods are employed to analyze the formation and stability of these complexes in solution. The interaction between chlorogenate anions and metal ions like copper(II) or iron(III) can be monitored through changes in absorbance at specific wavelengths, providing insight into their stoichiometry and binding characteristics .
The mechanism of action for chlorogenate anions primarily revolves around their antioxidant capabilities. They scavenge free radicals and chelate metal ions, reducing oxidative stress within biological systems. This activity is attributed to their ability to donate hydrogen atoms from hydroxyl groups, stabilizing reactive species .
Research indicates that chlorogenate anions exhibit significant inhibition against oxidative stress markers such as malondialdehyde when tested in vitro. Their effectiveness varies based on concentration and specific structural features, highlighting the importance of molecular configuration on biological activity .
Chlorogenate anions have numerous scientific applications owing to their biological activities:
The chlorogenate anion is derived from chlorogenic acid (CGA), a polyphenolic ester formed between trans-caffeic acid (3-(3,4-dihydroxyphenyl)-2-propenoic acid) and quinic acid (1L-1-(OH),3,4/5-tetrahydroxycyclohexanecarboxylic acid). The esterification occurs via a carboxyl-hydroxyl linkage, where the carboxyl group of caffeic acid bonds with one of the hydroxyl groups of quinic acid. This linkage creates a conjugated system extending the π-electron delocalization across the caffeoyl moiety, enhancing the anion’s resonance stability upon deprotonation [1] [4].
The most abundant isomer is 5-O-caffeoylquinic acid (5-CQA), where esterification occurs at the quinic acid’s C5 hydroxyl. However, esterification at C3 or C4 positions produces neochlorogenic (3-CQA) and cryptochlorogenic acids (4-CQA), respectively. These positional isomers exhibit distinct physicochemical behaviors despite identical molecular weights (354.31 g/mol). Differential ion mobility spectrometry reveals subtle differences in their gas-phase conformations due to intramolecular hydrogen bonding variations, which influence their radical scavenging efficacy [1] [6].
Table 1: Major Monocaffeoylquinic Acid Isomers and Key Characteristics
IUPAC Name | Historical Name | Esterification Site | Relative Abundance in Coffee Beans |
---|---|---|---|
3-O-Caffeoylquinic acid | Neochlorogenic acid | C3-OH | 5%–10% |
4-O-Caffeoylquinic acid | Cryptochlorogenic acid | C4-OH | 5%–15% |
5-O-Caffeoylquinic acid | Chlorogenic acid | C5-OH | 70%–84% |
Quinic acid possesses four chiral centers (C1, C3, C4, C5), rendering it inherently stereochemically complex. Naturally occurring quinic acid adopts the ^1C4^ conformation, with all hydroxyl groups equatorially oriented except C1’s carboxylic acid. Esterification induces subtle conformational shifts: 5-O esters stabilize the quinic acid ring, while 3-O or 4-O esters increase ring strain due to axial interactions [1].
Epimerization occurs under thermal or alkaline conditions. For example, roasting coffee beans (230°C) induces partial epimerization at C1 of quinic acid, generating epi-chlorogenic acids. These epimers exhibit altered redox kinetics due to disrupted intramolecular hydrogen bonding between the caffeoyl carbonyl and quinic hydroxyl groups, reducing their radical stabilization capacity by 15%–20% compared to non-epimerized forms [6] [9].
Beyond caffeic acid, chlorogenate anions incorporate diverse hydroxycinnamates:
Historical nomenclature assigned "chlorogenic acid" specifically to 5-CQA, reflecting its early isolation from green coffee beans. However, IUPAC now prioritizes stereospecific numbering: quinic acid’s carboxyl carbon is C1, with hydroxyls at C3, C4, C5 numbered ascendingly. Thus:
The shift resolves ambiguity in di-ester naming. For example, 3,5-di-O-caffeoylquinic acid (formerly "isochlorogenic acid A") explicitly defines esterification sites, critical for predicting physicochemical behavior. The quinic acid’s stereochemistry is denoted as (1α,3R,4α,5R)-form in full nomenclature [6].
DiCQA isomers exhibit distinct biochemical properties versus monoCGAs:
Solubility: The chlorogenate anion’s three hydroxyl groups and carboxylate confer high hydrophilicity (log P = −1.2). Water solubility exceeds 50 g/L at 25°C, facilitated by hydrogen bonding with water molecules. Acylation with unsaturated fatty acids (e.g., linoleic acid) increases lipophilicity (log P = 3.1 for C18:2-CGA), enabling emulsion-based delivery [5] [8].
pH-Dependent Stability:
Table 2: Stability Kinetics of 5-O-Caffeoylquinic Acid Under Aqueous Conditions
Condition | Temperature (°C) | Half-Life (h) | Primary Degradation Products |
---|---|---|---|
pH 2.0 | 25 | 2.3 | Caffeic acid, Quinic acid |
pH 7.0 | 25 | >8,760 | None (stable) |
pH 10.0 | 25 | 48 | 3-CQA, 4-CQA, epi-5-CQA |
Microwave (pH 7) | 100 | 0.08 | 3-CQA, 4-CQA, Caffeic acid |
Deprotonation Thermodynamics: The ortho-diphenolic group on the caffeoyl moiety has pKa values of 8.2 (first OH) and 11.7 (second OH). Deprotonation generates a semiquinone radical stabilized by intramolecular hydrogen bonding with the quinic ester carbonyl (bond length: 1.65 Å). Density functional theory (DFT) calculations confirm this lowers O–H bond dissociation energy (BDE) to 69 kcal/mol, weaker than α-tocopherol’s 78 kcal/mol [4] [10].
Radical Scavenging Mechanisms:
Influence of Substituents:
Table 3: Radical Scavenging Mechanisms of Chlorogenate Anion
Mechanism | Conditions Favored | Key Radical Targets | Kinetic Parameters |
---|---|---|---|
HAT | Nonpolar solvents (e.g., lipids) | ROO˙, HOO˙ | k₂(ROO˙) = 2.1 × 10⁶ M⁻¹s⁻¹ |
SET | Polar solvents, pH > pKa | DPPH˙, ABTS⁺˙, Fe³⁺ | IC₅₀(ABTS⁺˙) = 8.3 μM |
SPLET | Aqueous media, pH 7–10 | ROO˙, O₂˙⁻ | Contribution to ORAC: 60% |
Metal Chelation: The catechol group binds Fe²⁺/Cu²⁺ with stability constants (log K) of 8.2 (Fe²⁺) and 6.9 (Cu²⁺), preventing Fenton reactions. This suppresses OH˙ generation by >80% in vitro [4] [6].
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